![molecular formula C16H15F3N6S B2853174 N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034538-06-0](/img/structure/B2853174.png)

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

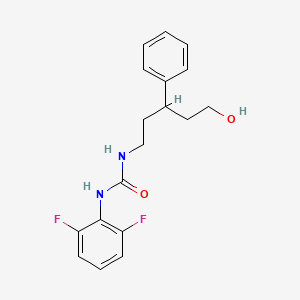

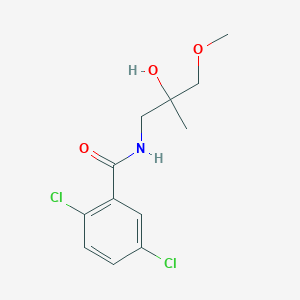

This compound belongs to the class of organic compounds known as n-phenylureas . It’s a light brick red powder .

Synthesis Analysis

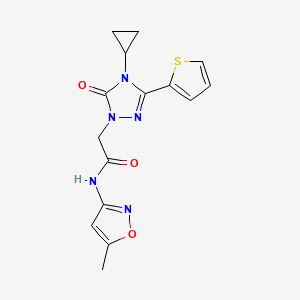

In one synthesis approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a urea group .Chemical Reactions Analysis

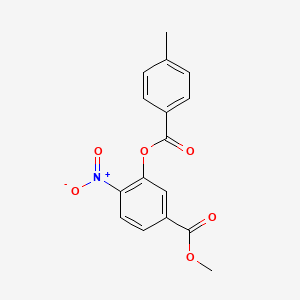

The yield of the reaction was 55%, and the 1H NMR spectrum showed various peaks, indicating the presence of different types of hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The compound is a light brick red powder with a melting point greater than 230°C . The 1H NMR spectrum provides information about the types of hydrogen atoms present in the molecule .科学的研究の応用

Synthesis and Characterization

- A systematic investigation on the synthesis and characterization of substituted tricyclic compounds related to thieno[2,3-d]pyrimidine derivatives has shown significant anti-bacterial and anti-fungal activities. These compounds were synthesized using piperidin-4-one Hydrochloride and benzenesulfonyl chloride, demonstrating their potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

Biological Activities

- Research has demonstrated the antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, highlighting the therapeutic potential of thieno[3,2-d]pyrimidin-4-yl derivatives in treating allergies and inflammation. These compounds were synthesized by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with various amines (Wagner, Vieweg, Prantz, & Leistner, 1993).

Antimicrobial and Antifungal Studies

- A novel series of thieno[2,3-d]pyrimidin-4-one derivatives with annelated bridgehead nitrogen heterocycles was synthesized, showing good in vitro antibacterial and antifungal activities. This suggests their potential as new therapeutic agents for treating microbial infections (Gaber & Moussa, 2011).

Antiproliferative Activity

- The synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity against cancer cell lines have been reported. These compounds showed promise as cytotoxic agents, inducing apoptotic cell death in treated cells, which is crucial for cancer therapy (Atapour-Mashhad et al., 2017).

Antioxidant Activity

- A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant radical scavenging activities, indicating their potential as antioxidants. The presence of electron-donating substituents enhanced their activity, suggesting their utility in preventing oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

作用機序

Target of Action

Compounds with similar structures, such as thieno[3,2-d]pyrimidines, have been reported to have various biological properties and therapeutic potentials . They have shown pharmacological significance including anticancer , antitumor , antimicrobial , antiviral , and anti-inflammatory activities.

Mode of Action

It’s worth noting that similar compounds, like thieno[3,2-d]pyrimidines, have been synthesized and evaluated as inhibitors of pi3 kinase p110alpha , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Biochemical Pathways

Similar compounds have been reported to inhibit the pi3k/akt signaling pathway , which plays a crucial role in cell cycle progression, survival, and metabolism.

Result of Action

Similar compounds have shown promising biological activity . For instance, thieno[3,2-d]pyrimidines have shown anticancer , antitumor , antimicrobial , antiviral , and anti-inflammatory activities.

生化学分析

Biochemical Properties

For instance, some thienopyrimidines have been found to inhibit the acetyl-CoA carboxylase enzyme

Cellular Effects

Thienopyrimidines have been reported to exhibit a broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic effects . These effects are likely to be mediated through the compound’s influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thienopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6S/c17-16(18,19)12-7-13(22-9-21-12)25-4-1-10(2-5-25)24-15-14-11(3-6-26-14)20-8-23-15/h3,6-10H,1-2,4-5H2,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYFHBKHQQBZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC=NC3=C2SC=C3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2853091.png)

![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)

![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2853101.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)

![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)

![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)

![N-(4-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-1,3-oxazol-5-yl}benzamide](/img/structure/B2853113.png)